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Introduction
Firsocostat (GS-0976) is an investigational small molecule that acts as a potent and liver-

directed allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2]

ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is

responsible for the synthesis of fatty acids from acetyl-CoA.[1][3][4] By inhibiting ACC,

Firsocostat effectively reduces the production of malonyl-CoA, a critical building block for fatty

acid synthesis and a potent inhibitor of mitochondrial fatty acid β-oxidation.[1] This dual

mechanism of action—decreasing fatty acid synthesis and promoting fatty acid oxidation—

makes Firsocostat a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH)

and other metabolic disorders characterized by excessive lipid accumulation in the liver.[3][4][5]

These application notes provide detailed protocols for in vitro assays to assess the effect of

Firsocostat on lipogenesis in cultured cells. The described methods include a radioactive

assay to directly measure de novo fatty acid synthesis and fluorescence-based assays to

quantify intracellular lipid accumulation.
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Firsocostat allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2,

preventing their dimerization and subsequent enzymatic activity.[2] This inhibition leads to a

reduction in the synthesis of malonyl-CoA. In the cytoplasm, decreased malonyl-CoA levels

limit the substrate for fatty acid synthase (FASN), thereby inhibiting de novo lipogenesis. In the

mitochondria, the reduction of malonyl-CoA relieves the inhibition of Carnitine

Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.
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Firsocostat's dual mechanism of action on ACC1 and ACC2.
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Quantitative Data Summary
The following tables summarize the in vitro effects of Firsocostat on lipogenesis and lipid

accumulation as reported in various studies.

Table 1: Inhibition of De Novo Lipogenesis by Firsocostat

Cell Line Assay
Firsocostat
Concentration

% Inhibition of
DNL

Reference

Human

Hepatocytes

[¹⁴C]acetate

incorporation
Not Specified

Significant

reduction
[1]

HepG2
[¹⁴C]acetate

incorporation
Not Specified Reduction [1]

Table 2: Effect of Firsocostat on Lipid Accumulation

Cell Model Assay
Firsocostat
Concentrati
on

Effect on
Lipid
Accumulati
on

EC50 Reference

Micropatterne

d primary

human

hepatocyte

co-cultures

(MPCC)

BODIPY

493/503

Staining

11.7 nM -

12.0 µM

Concentratio

n-dependent

reversal of

steatosis

4.793 µM [6]

3D human

liver

microtissues

(hLiMTs)

Nile Red

Staining &

Triglyceride

Quantification

0.5 µM

Significant

reduction in

relative lipid

area

Not Reported [7]

3D human

liver

microtissues

(hLiMTs)

Nile Red

Staining &

Triglyceride

Quantification

10 µM

Significant

reduction in

relative lipid

area

Not Reported [7]
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Experimental Protocols
Protocol 1: De Novo Lipogenesis Assay using [¹⁴C]-
Acetate Incorporation
This protocol describes the measurement of de novo fatty acid synthesis by quantifying the

incorporation of radiolabeled acetate into cellular lipids.
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1. Seed and Culture Cells
(e.g., HepG2, primary hepatocytes)

2. Pre-incubate with Firsocostat
(various concentrations)

3. Add [¹⁴C]-Acetate
(e.g., 2 µCi/ml)

4. Incubate for 3-4 hours

5. Wash Cells with Ice-Cold PBS

6. Lyse Cells and Extract Lipids
(e.g., Hexane:Isopropanol)

7. Scintillation Counting
of Lipid-Containing Phase

8. Normalize to Protein Content
and Analyze Data
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Workflow for the [¹⁴C]-Acetate incorporation assay.

Materials:
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Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

Cell culture medium and supplements

Firsocostat

[¹⁴C]-Sodium Acetate (specific activity ~50-60 mCi/mmol)

Phosphate-Buffered Saline (PBS), ice-cold

Lipid extraction solvent (e.g., 3:2 hexane:isopropanol)[2]

Scintillation cocktail

Scintillation counter

BCA Protein Assay Kit

Procedure:

Cell Culture:

Seed hepatocytes in 12-well or 24-well plates at a density that allows for logarithmic

growth during the experiment.

Culture cells in appropriate medium until they reach desired confluency (typically 70-80%).

Firsocostat Treatment:

Prepare a stock solution of Firsocostat in a suitable solvent (e.g., DMSO).

Dilute Firsocostat to desired concentrations in serum-free cell culture medium.

Aspirate the culture medium from the cells and replace it with the medium containing

different concentrations of Firsocostat or vehicle control (e.g., 0.1% DMSO).

Pre-incubate the cells with Firsocostat for a specified period (e.g., 20 hours).[8]

Radiolabeling:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=4472803&type=30
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.researchgate.net/figure/Effects-of-compound-1-on-de-novo-lipogenesis-in-HepG2-cells-Detection-of-syntheses-of_fig5_353802872
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a working solution of [¹⁴C]-acetate in serum-free medium (e.g., 2 µCi/ml).[2]

Add the [¹⁴C]-acetate solution to each well.

Incubate the cells at 37°C in a CO₂ incubator for 3-4 hours.[8]

Cell Lysis and Lipid Extraction:

After incubation, place the plates on ice and aspirate the medium.

Wash the cell monolayers three times with ice-cold PBS.[2]

Lyse the cells by scraping them in PBS.[2]

Transfer the cell lysate to a microcentrifuge tube.

Add the lipid extraction solvent (e.g., 1 ml of 3:2 hexane:isopropanol) and vortex

thoroughly.[2]

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and

aqueous phases.[2]

Scintillation Counting:

Carefully transfer a known volume of the upper organic phase to a scintillation vial.

Add scintillation cocktail to the vial.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Use a portion of the cell lysate to determine the total protein concentration using a BCA

assay.

Normalize the CPM values to the protein concentration for each sample (CPM/mg

protein).
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Calculate the percentage inhibition of de novo lipogenesis relative to the vehicle-treated

control.

Protocol 2: Lipid Accumulation Assay using Nile Red
Staining
This protocol provides a method for the fluorescent staining of intracellular lipid droplets with

Nile Red.

Materials:

Cultured hepatocytes

Firsocostat

Nile Red stock solution (e.g., 1 mg/ml in DMSO)

PBS or Hanks' Balanced Salt Solution (HBSS)

Fixative (e.g., 4% paraformaldehyde in PBS), optional

Hoechst 33342 for nuclear counterstaining (optional)

Fluorescence microscope or plate reader

Procedure:

Cell Treatment:

Seed cells in a multi-well plate suitable for imaging (e.g., black-walled, clear-bottom 96-

well plate).

Treat cells with various concentrations of Firsocostat as described in Protocol 1. To

induce lipid accumulation, cells can be co-incubated with a free fatty acid like oleic acid.

Staining:
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Prepare a fresh working solution of Nile Red (e.g., 300 nM) in serum-free medium or PBS.

[9]

Aspirate the culture medium and wash the cells once with PBS.

Add the Nile Red staining solution to each well and incubate for 10-30 minutes at room

temperature or 37°C, protected from light.[2]

Imaging and Quantification:

After incubation, wash the cells with PBS.

(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

(Optional) Counterstain the nuclei with Hoechst 33342.

Acquire images using a fluorescence microscope with appropriate filter sets (e.g., TRITC

for Nile Red).

Alternatively, quantify the fluorescence intensity using a microplate reader (Ex/Em =

~550/640 nm).[2]

Analyze the images to determine the number, size, and intensity of lipid droplets per cell.

Protocol 3: Neutral Lipid Staining with BODIPY 493/503
This protocol outlines the use of BODIPY 493/503 for the specific staining of neutral lipids

within intracellular lipid droplets.

Materials:

Cultured hepatocytes

Firsocostat

BODIPY 493/503 stock solution (e.g., 1 mg/ml in DMSO)

PBS
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Fixative (e.g., 4% paraformaldehyde in PBS), optional

DAPI for nuclear counterstaining (optional)

Fluorescence microscope or flow cytometer

Procedure:

Cell Treatment:

Culture and treat cells with Firsocostat as described in the previous protocols.

Staining:

Prepare a fresh working solution of BODIPY 493/503 (e.g., 1-2 µM) in serum-free medium

or PBS.

Aspirate the culture medium and wash the cells with PBS.

Add the BODIPY 493/503 staining solution and incubate for 15-30 minutes at 37°C,

protected from light.

Imaging and Quantification:

Wash the cells twice with PBS.

(Optional) Fix the cells with 4% paraformaldehyde.

(Optional) Mount with a mounting medium containing DAPI for nuclear staining.

Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em =

~493/503 nm).[8]

For quantitative analysis, the fluorescence intensity can be measured using a plate reader

or on a per-cell basis using flow cytometry.

Conclusion
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The in vitro assays described provide robust and reproducible methods to evaluate the efficacy

of Firsocostat in inhibiting lipogenesis. The [¹⁴C]-acetate incorporation assay offers a direct

measure of de novo fatty acid synthesis, while Nile Red and BODIPY 493/503 staining allow for

the visualization and quantification of intracellular lipid accumulation. These protocols can be

adapted for use in various hepatocyte cell models and are valuable tools for the preclinical

assessment of Firsocostat and other potential anti-lipogenic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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